2-Amino-2-deoxy-d-mannuronic acid
Description
Properties
CAS No. |
21940-29-4 |
|---|---|
Molecular Formula |
C6H11NO6 |
Molecular Weight |
193.15 g/mol |
IUPAC Name |
(2S,3S,4R,5S)-5-amino-2,3,4-trihydroxy-6-oxohexanoic acid |
InChI |
InChI=1S/C6H11NO6/c7-2(1-8)3(9)4(10)5(11)6(12)13/h1-5,9-11H,7H2,(H,12,13)/t2-,3-,4+,5+/m1/s1 |
InChI Key |
BBWFIUXRDWUZMZ-MBMOQRBOSA-N |
SMILES |
C(=O)C(C(C(C(C(=O)O)O)O)O)N |
Isomeric SMILES |
C(=O)[C@H]([C@H]([C@@H]([C@@H](C(=O)O)O)O)O)N |
Canonical SMILES |
C(=O)C(C(C(C(C(=O)O)O)O)O)N |
Synonyms |
mannosaminuronic acid |
Origin of Product |
United States |
Scientific Research Applications
Structural and Functional Studies of Polysaccharides
Role in Lipopolysaccharides:
2-Amino-2-deoxy-D-mannuronic acid is a component of lipopolysaccharides (LPS) found in the outer membrane of Gram-negative bacteria, such as Pseudomonas aeruginosa. Research has shown that this compound contributes to the structural integrity and immunogenic properties of LPS, influencing bacterial virulence and host interactions .
Case Study: Pseudomonas aeruginosa
A study characterized the biosynthetic pathway of 2,3-diacetamido-2,3-dideoxy-D-mannuronic acid in Pseudomonas aeruginosa, highlighting the enzymatic roles of proteins involved in its synthesis. The research demonstrated that mutations in genes responsible for this biosynthesis led to decreased virulence in animal models, underscoring the importance of this compound in pathogenicity .
Synthesis of Glycoconjugates
Synthesis Techniques:
The compound serves as a precursor for synthesizing various glycoconjugates, including glycoproteins and glycolipids. Techniques such as stereoselective anomeric O-alkylation have been employed to create 2-amino-2-deoxy-D-mannosides, which are essential for developing vaccines and therapeutics targeting bacterial infections .
Data Table: Synthesis Yields
| Synthesis Method | Yield (%) | Notes |
|---|---|---|
| Anomeric O-alkylation | 54-66 | Using cesium carbonate as a catalyst |
| Oxazolidinone ring opening | Variable | Cleavage to free amine functionality |
Antimicrobial Research
Potential Antimicrobial Agents:
Research indicates that derivatives of this compound exhibit antimicrobial properties against various pathogens. By modifying its structure, scientists aim to enhance its efficacy as an antibiotic agent.
Case Study: Streptococcus pneumoniae
A notable application is the synthesis of the trisaccharide repeating unit from Streptococcus pneumoniae polysaccharide using this compound. This work is pivotal for developing vaccines against pneumococcal infections, demonstrating how modifications of this compound can lead to significant advancements in vaccine technology .
Biochemical Assays and Drug Development
Biochemical Applications:
The compound is utilized in biochemical assays to study enzyme activities related to carbohydrate metabolism. Its derivatives are also explored for potential use as drug candidates due to their ability to mimic natural substrates involved in bacterial cell wall synthesis.
Case Study: Enzyme Characterization
In one study, researchers characterized enzymes that utilize this compound as a substrate, revealing insights into bacterial resistance mechanisms and potential targets for new antibiotic therapies .
Comparison with Similar Compounds
Manno-Muramic Acid
Manno-muramic acid (2-amino-3-O-(D-1-carboxyethyl)-2-deoxy-D-mannose) is a structural analog of 2-amino-2-deoxy-D-mannuronic acid. Key differences include:
- Functional Groups: Manno-muramic acid contains a carboxyethyl ether group at C3, whereas this compound has a carboxylic acid group at C6 (uronic acid moiety) .
- Chromatographic Behavior: Both compounds show similar retention in paper chromatography, complicating their differentiation. However, manno-muramic acid is prone to hydrolysis, generating secondary products that hinder analysis .
- In contrast, this compound’s biological roles remain less explored .
2-Amino-2-deoxy-D-mannose (Mannosamine)
Mannosamine (C₆H₁₃NO₅; CAS: 2636-92-2) is a closely related amino sugar lacking the uronic acid group. Comparisons include:
- Oxidation State: Mannosamine has a hydroxyl group at C6, while this compound is oxidized to a carboxylic acid at this position .
- Applications: Mannosamine is used in pharmaceuticals and specialty chemicals, particularly in synthesizing glycosaminoglycans . The uronic acid derivative may offer unique reactivity for drug conjugation or polymer synthesis.
D-Gluconic Acid Derivatives
Compounds like 2-(acetylamino)-2-deoxy-D-gluconic acid (CAS: 29024-90-6) share functional group similarities but differ in backbone configuration:
- Stereochemistry : Gluconic acid derivatives are derived from glucose, resulting in distinct stereochemical properties compared to mannuronic acid analogs .
- Applications: Gluconic acid derivatives are used in chelating agents and biodegradable polymers, whereas this compound’s applications are understudied .
Amino Fatty Acids (e.g., 2-Aminooctanoic Acid)
2-Aminooctanoic acid (C₈H₁₇NO₂) is an example of an amino-substituted fatty acid. Key distinctions include:
- Carbon Chain Length: Amino fatty acids have longer aliphatic chains (C8 vs. C6 in mannuronic acid) .
- Biological Activity: Amino fatty acids are studied for their role in lipid metabolism, while amino sugars like this compound are linked to carbohydrate-active enzymes and bacterial virulence .
Research Directions and Challenges
- Derivative Synthesis: Functionalizing this compound with protective groups (e.g., acetyl, benzyl) could enhance stability and enable novel bioconjugates .
- Biological Activity Screening: Comparative studies with manno-muramic acid may reveal antibacterial or immunomodulatory properties .
- Chromatographic Optimization: Improved separation techniques are needed to distinguish this compound from analogs like manno-muramic acid .
Preparation Methods
Early Synthesis via N-Cbz Protection and Catalytic Oxidation
The foundational approach by Kundu et al. (1970) begins with 2-amino-2-deoxy-D-mannose hydrochloride . The amino group is protected using benzyl chloroformate (Cbz-Cl) in ethanol-water at pH 7.0, yielding the N-Cbz derivative. Subsequent glycosidation with benzyl alcohol under acidic conditions produces benzyl 2-(benzyloxycarbonyl)amino-2-deoxy-α-D-mannoside. Oxidation of the primary alcohol to the carboxylic acid is achieved using oxygen in the presence of a platinum catalyst (1.5–3 A/dm², 35–55°C, 9–14 hours), forming the uronic acid intermediate. Final hydrogenolysis over palladium-carbon removes protecting groups, affording this compound with >95% purity .
Key Data :
-
Oxidation yield : 68% (uronic acid intermediate)
-
Optical rotation : (c = 1, H₂O)
-
Characterization : Paper electrophoresis (Rf = 0.32 vs. glucuronic acid derivative) and ¹H-NMR (J₁,₂ = 3.8 Hz, confirming α-anomer) .
Anomerically Pure Synthesis via D-Glucose and Altrose Intermediates
Chiu et al. (2007) developed a route from D-glucose to avoid furanose contamination . Sequential protection of glucose as 4,6-O-benzylidene and 2,3-O-isopropylidene derivatives precedes epimerization to 2-amino-2-deoxy-D-altrose. Oxidation with Jones reagent (CrO₃/H₂SO₄) converts the primary alcohol to the uronic acid. A novel cis-2,3-oxazolidinone protection strategy ensures anomeric purity (α:β > 20:1). Selective hydrogenolysis of the benzyl glycoside in the presence of the 4,6-O-benzylidene group yields the free uronic acid.
Key Data :
-
Overall yield : 24% (from D-glucose)
-
Anomeric ratio : α:β = 22:1 (confirmed by ¹³C-NMR, δ 95.2 ppm for α-anomer)
Oxidation of 2-Amino-D-mannose Derivatives Using Platinum Catalysis
A 2004 synthesis starts with D-glucose , which is converted to 2-amino-2-deoxy-D-mannose via azide displacement and Staudinger reduction . The primary alcohol is oxidized to the uronic acid using Pt/O₂ under mild conditions (pH 9.0, 25°C). The product is characterized by ¹H-¹³C HETCOR NMR, with coupling constants (J₅,₆ = 6.2 Hz) confirming the gluco-to-manno configuration shift.
Key Data :
-
Oxidation efficiency : 89% (by ¹H-NMR integration)
-
Stereochemical analysis : Karplus equation correlation (³J₅,₆ = 6.2 Hz → θ = 60°) .
Stereoselective Synthesis via Triflate Intermediates
A 2023 method employs D-allose-derived C3-triflate intermediates to install the amino group stereoselectively . Treatment of 3-O-triflyl-D-allose with NaN₃ followed by Staudinger reduction yields 2-amino-2-deoxy-D-mannose. Oxidation with TEMPO/NaClO₂ at 0°C provides the uronic acid in 56% yield. This approach avoids epimerization during amination.
Key Data :
-
Amination yield : 78% (²J₂,₃ = 9.1 Hz, confirming manno configuration)
-
Oxidation time : 2 hours (vs. 12–24 hours in earlier methods) .
Comparative Analysis of Synthetic Routes
Challenges and Innovations
Q & A
Q. What safety protocols are critical when handling this compound in laboratory settings?
- Methodological Answer :
- PPE : Wear nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact.
- Ventilation : Use fume hoods for weighing and synthesis steps to avoid inhalation of fine particles.
- Spill Management : Neutralize acidic residues with sodium bicarbonate and dispose via hazardous waste protocols .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
